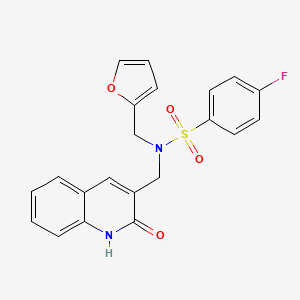

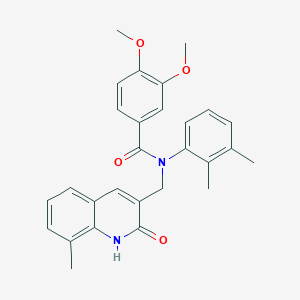

![molecular formula C21H20N4O B7684020 4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7684020.png)

4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

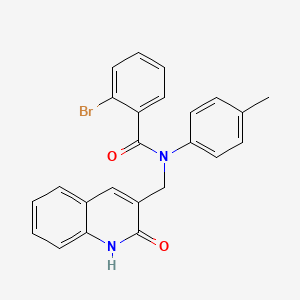

“4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .

Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Chemical Reactions Analysis

The main methods of synthesis for 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods have been used to create a variety of compounds with different substituents, which can greatly influence their properties .Physical And Chemical Properties Analysis

The IR spectrum of similar compounds shows characteristic peaks for C=N and N–H bonds . The 1H NMR spectrum also provides information about the chemical structure of the compound .Scientific Research Applications

- For instance, 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine demonstrated significant potency against cancer cells .

- For example, 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) acts as an irreversible inhibitor of ammonia monooxygenase, impacting ammonium retention and suppressing NO3 and N2O production in agricultural soils .

- These scaffolds have demonstrated activities against HIV, tuberculosis, viruses, bacteria, and cancer .

Biological Activity

Enzyme Inhibition

Medicinal Scaffolds

Related Compounds

Future Directions

Mechanism of Action

Target of Action

It is known that pyrazolo[3,4-b]quinoline derivatives, to which this compound belongs, have been used as inhibitors of oncogenic ras . Ras proteins are a family of related proteins which are expressed in all animal cell lineages and organs. They play a crucial role in signal transduction, cell proliferation, and differentiation .

Mode of Action

It is known that pyrazolo[3,4-b]quinoline derivatives interact with their targets, such as oncogenic ras, leading to inhibition of these targets . This interaction and subsequent inhibition can result in changes in cellular processes, including cell proliferation and differentiation .

Biochemical Pathways

Given its potential role as an inhibitor of oncogenic ras, it can be inferred that it may affect pathways related to cell proliferation and differentiation .

Result of Action

Given its potential role as an inhibitor of oncogenic ras, it can be inferred that it may have effects on cell proliferation and differentiation .

properties

IUPAC Name |

4-methyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-3-12-25-20-17(13-16-6-4-5-7-18(16)22-20)19(24-25)23-21(26)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHINRVLOLYAFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(3E)-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

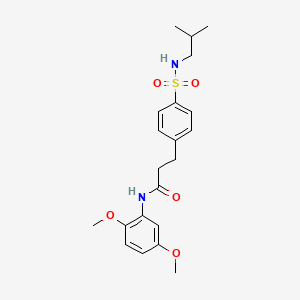

![N-(3-bromophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7683956.png)

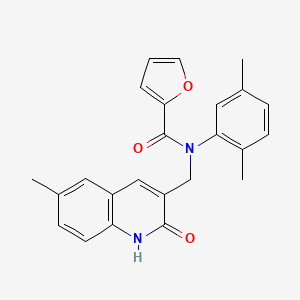

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7683992.png)